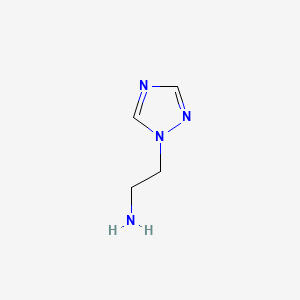

2-(1H-1,2,4-Triazol-1-yl)ethanamine

Description

Contextualization of Triazole and Amine Scaffolds in Medicinal, Agrochemical, and Material Chemistry

The functional significance of 2-(1H-1,2,4-triazol-1-yl)ethanamine is best understood by first examining its core components: the triazole ring and the amine group.

Triazole Scaffolds: Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, exist as two primary isomers: 1,2,3-triazole and 1,2,4-triazole (B32235). nih.govfrontiersin.org Both are renowned for their chemical stability and versatile reactivity. nih.govresearchgate.net The 1,2,4-triazole isomer, in particular, is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding, its dipole character, and its capacity to serve as a bioisostere for amide or ester groups. acs.orgnih.gov These properties have led to the incorporation of the 1,2,4-triazole ring into a wide array of clinically significant drugs, including antifungal agents like fluconazole (B54011) and itraconazole, and anticancer drugs such as letrozole (B1683767) and anastrozole. frontiersin.orgnih.gov In agrochemistry, triazole derivatives are fundamental to the development of potent fungicides and herbicides that protect crops. nih.govnih.govchemimpex.com The electron-deficient nature of the 1,2,4-triazole system also makes it suitable for applications in material science, where it is used in the construction of metal-organic frameworks (MOFs), polymers, and materials with specific electronic properties like hole-blocking capabilities. researchgate.net

Amine Scaffolds: The primary amine group (-NH₂) is one of the most fundamental functional groups in organic chemistry. Its basicity and nucleophilicity allow it to participate in a vast range of chemical transformations, making it an essential building block for constructing more complex molecules. researchgate.net In medicinal chemistry, the amine group is a common feature in drug molecules, often playing a crucial role in binding to biological targets or improving the pharmacokinetic properties of a compound. The strategic placement of amine functionalities is a key aspect of drug design. nih.gov Similarly, in agrochemicals and material science, amine groups are used to introduce specific functionalities and to serve as reactive handles for polymerization or surface modification. evitachem.com

The combination of these two scaffolds in this compound results in a molecule with a stable, biologically relevant core and a reactive arm for further chemical elaboration.

Historical Overview of Research Trajectories on this compound and Analogous Structures

While the specific historical research trajectory for this compound is not extensively documented in dedicated studies, its emergence is a logical consequence of the long history of triazole chemistry, which began over a century ago. researchgate.net The synthesis of the 1,2,4-triazole ring has been a subject of continuous development, with various methods established from precursors like amidrazones, imidates, and hydrazones. researchgate.netrsc.org

Research into analogous structures, particularly those linking a triazole ring to another functional group via an alkyl chain, has intensified in recent decades. This is driven by the "molecular hybridization" approach in drug discovery, where known pharmacophores are combined to create new chemical entities with potentially enhanced or novel biological activities. nih.gov For instance, studies have explored the synthesis and biological activities of coumarin-triazole derivatives niscpr.res.in, triazole-amino acid conjugates nih.gov, and various substituted triazole-amine structures. nih.govresearchgate.net These investigations have demonstrated that the ethylamine (B1201723) linker can be a critical component for orienting the triazole moiety within a biological target or for attaching other functional units. The development of such hybrid molecules for antifungal, antibacterial, and anti-inflammatory applications showcases the perceived value of the triazole-ethylamine structural motif. nih.govnih.gov

Significance and Emerging Research Themes of the 1,2,4-Triazole-Ethanolamine Motif

The 1,2,4-triazole-ethanamine motif, as exemplified by this compound, is significant primarily as a versatile synthetic intermediate. Its importance stems from the synergistic combination of its constituent parts. The 1,2,4-triazole ring acts as a potent pharmacophore, known to interact with various enzymes and receptors with high affinity. nih.gov The ethylamine linker provides flexibility and a point of attachment for other molecular fragments, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov

Emerging research themes focus on leveraging this motif for the creation of novel, complex molecules with tailored functions:

Antifungal Drug Discovery: A major application area is the development of new antifungal agents. nih.govnih.govresearchgate.net The triazole component is a well-established inhibitor of fungal enzymes like 14α-demethylase (CYP51). nih.gov The ethanamine group can be derivatized to introduce moieties that improve potency, broaden the spectrum of activity, or overcome drug resistance mechanisms. nih.govnih.gov

Anticancer and Antimicrobial Agents: Researchers are exploring the synthesis of 1,2,4-triazole-amine derivatives as potential anticancer and antibacterial agents. nih.govnih.gov By attaching different aromatic or heterocyclic groups to the amine, new compounds are created and screened for their ability to inhibit cancer cell growth or microbial proliferation. researchgate.netnih.gov

Coordination Chemistry and Material Science: The triazole ring's nitrogen atoms and the terminal amine group are excellent ligands for metal ions. chemimpex.comevitachem.com This has led to research into the use of such compounds in coordination chemistry to form novel metal complexes. These complexes may have applications in catalysis or as advanced materials with unique optical or magnetic properties. researchgate.net

Overarching Research Scope and Objectives Pertaining to this compound

The overarching research scope for this compound centers on its utility as a foundational building block for creating functional molecules. The primary objectives of current and future research can be summarized as follows:

Synthetic Methodology Development: To devise new, efficient, and scalable synthetic routes for this compound and its derivatives. This includes optimizing reaction conditions and exploring diverse starting materials. niscpr.res.innih.gov

Library Synthesis for Biological Screening: To utilize the reactive amine functionality to generate large libraries of diverse derivatives. These libraries are then screened against a wide range of biological targets to identify new lead compounds for drug discovery in areas such as mycology, bacteriology, and oncology. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: To systematically modify the structure of derivatives and evaluate how these changes affect biological activity. This provides crucial insights for designing more potent and selective agents. nih.govnih.gov

Exploration in Agrochemicals: To design and synthesize new fungicides and other crop protection agents based on the this compound scaffold, aiming for high efficacy and environmental compatibility. nih.govchemimpex.com

Development of Advanced Materials: To investigate the incorporation of this motif into polymers, coatings, and metal-organic frameworks to create new materials with enhanced thermal stability, specific electronic properties, or catalytic activity. chemimpex.comresearchgate.net

In essence, research on this compound is focused on exploiting its unique chemical architecture to drive innovation across the chemical sciences.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Anastrozole |

| Fluconazole |

| Itraconazole |

| Letrozole |

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2,4-triazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c5-1-2-8-4-6-3-7-8/h3-4H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWZESHNJMMWTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199423 | |

| Record name | 1H-1,2,4-Triazole-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51444-31-6 | |

| Record name | 1H-1,2,4-Triazole-1-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51444-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-1-ethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051444316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[1,2,4]TRIAZOL-1YL-ETHYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 1h 1,2,4 Triazol 1 Yl Ethanamine and Precursors

Convergent and Linear Synthetic Pathways to 2-(1H-1,2,4-Triazol-1-yl)ethanamine

Linear synthesis involves the sequential modification of a starting material, while convergent synthesis joins several prepared fragments in the later stages. Both strategies are employed for synthesizing the target molecule and its derivatives.

The formation of the 1,2,4-triazole (B32235) ring is a cornerstone of many synthetic strategies. These methods involve the cyclization of precursors that provide the necessary carbon and nitrogen atoms for the heterocyclic core. Key precursors include hydrazines, amidines, hydrazones, and nitriles. frontiersin.orgnih.gov

One common approach is the reaction of hydrazides with other reagents. For instance, 3,4,5-trisubstituted 1,2,4-triazoles can be synthesized from hydrazides and secondary amides through triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration. isres.orgorganic-chemistry.org To prepare the target compound, a precursor such as 2-aminoacetohydrazide could theoretically be reacted with a suitable one-carbon source.

Another versatile method involves the cyclization of amidrazones. Amidrazones can react with aldehydes in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) to form 3,4,5-trisubstituted 1,2,4-triazoles, often using green media like polyethylene (B3416737) glycol. organic-chemistry.org

The reaction of nitriles with hydrazines also provides a direct route. A base-mediated deamination annulation strategy allows for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from a wide range of nitriles and hydrazines with good to excellent yields. rsc.org

Table 1: Selected Methods for 1,2,4-Triazole Ring Formation

| Precursor Type | Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Amidines & Nitriles | [Phen-MCM-41-CuBr], O₂, heat | 3,5-Disubstituted-1,2,4-triazoles | frontiersin.orgnih.gov |

| Hydrazones & Amines | I₂ (catalyst), oxidative conditions | 1,3,5-Trisubstituted-1,2,4-triazoles | organic-chemistry.org |

| Hydrazides & Amides | Triflic anhydride, microwave | 3,4,5-Trisubstituted-1,2,4-triazoles | isres.orgorganic-chemistry.org |

| Nitriles & Hydrazines | Base-mediated (e.g., t-BuOK) | 1,3,5-Trisubstituted-1,2,4-triazoles | rsc.org |

| Amidines | Carboxylic acids, monosubstituted hydrazines | 1,3,5-Trisubstituted-1,2,4-triazoles | nih.govorganic-chemistry.org |

This table presents general methodologies for forming the 1,2,4-triazole ring, which can be adapted for the synthesis of the target compound by selecting appropriate precursors.

This strategy involves the N-alkylation of the 1,2,4-triazole ring with a suitable two-carbon synthon carrying a protected or masked amine group. A significant challenge in this approach is achieving regioselectivity, as the 1,2,4-triazole ring has three different nitrogen atoms (N1, N2, and N4) available for substitution.

A direct and relevant synthesis involves the reaction of 1,2,4-triazole with a bifunctional reagent like 1-bromo-2-chloroethane. niscpr.res.in This is followed by substitution of the remaining halogen with an amine. For example, the synthesis of 7-(2-(1H-1,2,4-triazol-1-yl) ethoxy)-4-methyl-2H-chromen-2-one was achieved by first reacting 7-(2-chloroethoxy)-4-methyl-2H-chromen-2-one with 1,2,4-triazole, demonstrating the viability of attaching the ethyl-triazole moiety to a larger structure. niscpr.res.in This implies that 1-(2-chloroethyl)-1H-1,2,4-triazole is a key intermediate, which can then be converted to the desired ethanamine.

The regioselective alkylation of triazoles is a subject of extensive research. For 1,2,3-triazoles, methods have been developed for bromo-directed N2-alkylation, where a removable bromine atom at the C4 position directs incoming alkyl groups to the N2 position. organic-chemistry.org While this applies to a different isomer, it highlights the types of strategies used to control regioselectivity. For 1,2,4-triazoles, metalation using TMP-zinc or -magnesium bases followed by trapping with electrophiles can provide functionalized products with high regioselectivity. acs.org

Table 2: Functionalization via N-Alkylation of 1,2,4-Triazole

| Alkylating Agent Precursor | Reagents/Conditions | Key Intermediate | Application Example | Reference(s) |

|---|---|---|---|---|

| 1-Bromo-2-chloroethane | 1,2,4-Triazole, Base (e.g., K₂CO₃) | 1-(2-Chloroethyl)-1H-1,2,4-triazole | Synthesis of coumarin (B35378) triazole derivatives | niscpr.res.in |

| Alkyl Halides | 1,2,4-Triazole, Base | N-Alkyl-1,2,4-triazole | General N-alkylation | nih.gov |

| Vinyl Ethers | NH-1,2,3-Triazoles, Gold catalyst | N2-Alkyl-1,2,3-triazoles | Gold-catalyzed N-alkylation (for 1,2,3-isomer) | rsc.org |

This table illustrates the functionalization approach where the triazole ring is pre-formed and subsequently alkylated.

Asymmetric Synthesis and Stereocontrol in the Preparation of Chiral Analogs (if applicable)

The parent compound, this compound, is achiral. However, the synthesis of chiral analogs, for example, by introducing substituents on the ethane (B1197151) backbone (e.g., at the carbon alpha to the amine), would require asymmetric synthesis methodologies.

While literature specifically detailing the asymmetric synthesis of chiral analogs of this compound is not abundant, general strategies for creating chiral molecules containing the 1,2,4-triazole motif can be applied. For instance, copper-enabled multicomponent reactions have been used for the regioselective synthesis of chiral bis(cyano-triazole)-1,1′-naphthalene ligands, demonstrating that asymmetric catalysis can be effectively used in triazole chemistry. isres.org Such approaches could potentially be adapted by using chiral catalysts or chiral starting materials to induce stereocontrol during the formation of the carbon backbone or the heterocycle itself.

Sustainable and Green Chemistry Paradigms in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry, such as catalysis, atom economy, and the reduction of hazardous waste, are increasingly being applied to the synthesis of heterocyclic compounds like 1,2,4-triazoles. nih.govrsc.org

Catalytic methods offer significant advantages by enabling reactions under milder conditions, reducing waste, and allowing for transformations that would otherwise be difficult.

Transition-Metal Catalysis : Copper catalysts are particularly prominent in 1,2,4-triazole synthesis. acs.org Copper-catalyzed tandem reactions, such as the oxidative coupling of 2-aminopyridines and nitriles, provide a single-step synthesis of triazole derivatives using air as the oxidant, with water as the only byproduct. organic-chemistry.orgacs.org Other metals like silver (Ag) and palladium (Pd) have also been employed. For example, catalyst-controlled regioselective [3+2] cycloadditions of isocyanides with diazonium salts can yield 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles depending on whether a silver(I) or copper(II) catalyst is used. isres.orgorganic-chemistry.org

Organocatalysis and Metal-Free Reactions : To avoid the cost and potential toxicity of transition metals, metal-free synthetic routes have been developed. A metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines can be achieved using iodine as a catalyst in an oxidative cascade reaction. organic-chemistry.org Electrochemical methods also represent a green alternative, allowing for the synthesis of 1,2,4-triazoles without the need for chemical oxidants or transition-metal catalysts. isres.orgorganic-chemistry.org

Table 3: Catalytic Systems for 1,2,4-Triazole Synthesis

| Catalyst Type | Catalyst Example | Reaction Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Transition Metal | ||||

| Copper | Cu(OAc)₂, CuI, [Phen-MCM-41-CuBr] | Oxidative Coupling, Cycloaddition | Inexpensive, versatile, often uses air as oxidant | frontiersin.orgisres.orgacs.org |

| Silver | Ag(I) salts | [3+2] Cycloaddition | High regioselectivity for 1,3-disubstituted products | isres.orgorganic-chemistry.org |

| Palladium | Pd(OAc)₂ | C-H Functionalization | Used for complex derivative synthesis | acs.org |

| Metal-Free | ||||

| Iodine | I₂ | Oxidative Cyclization | Avoids heavy metals, mild conditions | organic-chemistry.org |

| Electrochemical | In situ generated I₂/NH₃ | Multicomponent Reaction | Avoids chemical oxidants, room temperature | isres.orgorganic-chemistry.org |

This table summarizes various catalytic protocols applicable to the synthesis of the 1,2,4-triazole core.

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of atoms from the starting materials into the final product.

One-Pot and Multicomponent Reactions : These reactions are inherently atom-economical and efficient as they combine multiple synthetic steps into a single operation, reducing solvent use, purification steps, and waste generation. A one-pot, two-step process for producing 1,3,5-trisubstituted-1,2,4-triazoles from carboxylic acids and amidines is a prime example. frontiersin.orgnih.gov

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. organic-chemistry.orgresearchgate.net The synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds smoothly under microwave irradiation without a catalyst. organic-chemistry.org

Solvent-Free and Alternative Solvents : Conducting reactions in the absence of a solvent or in environmentally benign solvents (like water or polyethylene glycol) is a key green strategy. organic-chemistry.orgresearchgate.net

The development of these advanced methodologies continues to provide more efficient, selective, and sustainable routes for the synthesis of this compound and its structurally diverse analogs.

Process Optimization and Scale-Up Considerations for Industrial and Pilot-Scale Production

The transition from laboratory-scale synthesis to industrial and pilot-scale production of this compound and its precursors necessitates a thorough optimization of reaction parameters and careful consideration of the process design to ensure safety, efficiency, and cost-effectiveness. Key areas of focus include reaction conditions, catalyst selection and loading, solvent choice, and the implementation of modern manufacturing technologies like continuous flow chemistry.

For the synthesis of the 1H-1,2,4-triazole precursor, a high-pressure process has been patented that offers a scalable route. This method involves the reaction of a formic acid ester, hydrazine (B178648) hydrate, and an ammonium salt in an autoclave. google.com The reaction is heated to a specific temperature, and after completion, the byproduct (e.g., methanol) is distilled off. The crude product is then purified by recrystallization. This process is designed for industrial production, offering a simple workflow and high throughput. google.com

The following table summarizes key parameters for the industrial synthesis of 1H-1,2,4-triazole as described in a patent, illustrating the specific conditions for a 10L reactor setup.

Table 1: Industrial Synthesis Parameters for 1H-1,2,4-Triazole in a 10L Reactor

| Parameter | Value |

|---|---|

| Reactants | |

| Ethyl Formate | 4.0 kg |

| 85% Hydrazine Hydrate | 2.0 kg |

| Ammonium Chloride | 1.0 kg |

| Reaction Conditions | |

| Reactor Volume | 10 L |

| Agitation | Mechanical Stirring (Sealed) |

| Heating Profile | Slowly warm to 120 °C |

| Reaction Time | 1.5 hours |

| Work-up | |

| Cooling | Natural cooling |

| Byproduct Removal | Venting and condensation of methanol |

| Final Product Form | White "milky" substance |

For the N-alkylation step to produce N-(2-aminoethyl)azole compounds, a Japanese patent details a method that focuses on safety and efficiency for larger-scale production. This process involves the reaction of an azole compound with a 2-ethylamine derivative having a leaving group, in the presence of a base. A key aspect of the scale-up is the controlled, divided addition of the ethylamine (B1201723) derivative while maintaining the reaction temperature between 50 °C and 200 °C. This strategy helps to manage the exothermicity of the reaction and prevent dangerous temperature spikes and foaming. google.com

The table below outlines the reaction conditions for the preparation of an N-(2-aminoethyl)azole compound in a 100 ml reactor, providing a basis for pilot-scale considerations.

Table 2: Pilot-Scale Synthesis Parameters for an N-(2-aminoethyl)azole Compound google.com

| Parameter | Value |

|---|---|

| Reactants | |

| 2-Methylimidazole | 6.6 g (0.08 mol) |

| Sodium Hydroxide (B78521) | 11.5 g (0.29 mol) |

| Tetrabutylammonium Sulfate | 1.1 g (3.2 mmol) |

| 2-Chloroethylamine Hydrochloride | 10.0 g (0.08 mol) |

| Solvent | |

| Acetonitrile | 40 ml |

| Reaction Conditions | |

| Reactor Volume | 100 ml |

| Aging Step | 20 °C for 0.5 hours |

| Reaction Temperature | 75 °C |

Furthermore, the use of continuous flow chemistry presents a significant advancement for the industrial production of triazole derivatives. Flow processes offer enhanced safety by minimizing the volume of hazardous intermediates at any given time, improved heat and mass transfer leading to better reaction control and higher yields, and the potential for automated, continuous production. A photochemical synthesis of 1,2,4-triazoles has been successfully scaled up using flow chemistry, demonstrating the viability of this technology for this class of compounds. This approach is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 1h 1,2,4 Triazol 1 Yl Ethanamine

Reactions Governing the Primary Amine Functionality

The primary amine group in 2-(1H-1,2,4-triazol-1-yl)ethanamine is a key center for nucleophilic attack, readily reacting with a variety of electrophilic partners. Its reactivity is fundamental to the synthesis of a diverse range of derivatives.

Nucleophilic Acyl Substitution and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it an excellent nucleophile for reactions with acyl compounds and alkylating agents.

Nucleophilic Acyl Substitution: The reaction of this compound with acid chlorides or acid anhydrides leads to the formation of amides. This is a classic nucleophilic acyl substitution reaction. The reaction proceeds rapidly, often at room temperature, and can be carried out in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521) to neutralize the hydrochloric acid byproduct. The resulting amide is generally less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which prevents over-acylation.

A general representation of this reaction is the formation of N-(2-(1H-1,2,4-triazol-1-yl)ethyl) amides. For instance, the reaction with ethanoyl chloride would yield N-(2-(1H-1,2,4-triazol-1-yl)ethyl)ethanamide. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.

Alkylation Reactions: The primary amine can also undergo nucleophilic alkylation with alkyl halides. However, these reactions can be challenging to control, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to polyalkylation and the formation of a mixture of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. To achieve mono-alkylation, specific strategies such as using a large excess of the amine or employing protecting group chemistry are often necessary. For example, reaction with an alkyl halide (R-X) can produce N-alkyl-2-(1H-1,2,4-triazol-1-yl)ethanamine and subsequently N,N-dialkyl-2-(1H-1,2,4-triazol-1-yl)ethanamine.

Condensation, Cycloaddition, and Ring-Closure Reactions

The primary amine functionality is a versatile precursor for the construction of various heterocyclic systems through condensation and subsequent cyclization reactions.

Condensation Reactions: this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is typically acid-catalyzed and involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond. The stability of the resulting Schiff base can vary depending on the nature of the carbonyl compound. These imines are valuable intermediates for the synthesis of more complex molecules.

Cycloaddition and Ring-Closure Reactions: The primary amine, after conversion to a suitable derivative, can participate in cycloaddition and ring-closure reactions to form new heterocyclic rings. For instance, reaction with β-dicarbonyl compounds can lead to the formation of pyrimidine (B1678525) derivatives. The initial condensation of the amine with one of the carbonyl groups is followed by an intramolecular cyclization and dehydration to afford the pyrimidine ring. While specific examples for this compound are not extensively documented in readily available literature, this reactivity pattern is well-established for primary amines.

Reactivity Profile of the 1,2,4-Triazole (B32235) Heterocycle

The 1,2,4-triazole ring is an aromatic heterocycle with a unique electronic structure that influences its reactivity. It contains three nitrogen atoms, which are generally the sites for electrophilic attack.

Electrophilic and Nucleophilic Substitution Reactions on the Triazole Nucleus

The 1,2,4-triazole ring can undergo both electrophilic and nucleophilic substitution reactions, although the conditions and sites of reaction differ significantly.

Electrophilic Substitution: The nitrogen atoms of the 1,2,4-triazole ring are the most nucleophilic centers and are thus the primary sites for electrophilic attack. Alkylation and acylation can occur at the ring nitrogens. For an N1-substituted triazole like this compound, electrophilic attack would be expected to occur at the N2 or N4 positions. The regioselectivity of such reactions can be influenced by the nature of the electrophile and the reaction conditions.

Nucleophilic Substitution: Direct nucleophilic substitution on the carbon atoms of the triazole ring is generally difficult due to the electron-rich nature of the aromatic system. However, if the ring is activated by the presence of a good leaving group (e.g., a halogen), nucleophilic substitution can occur. For the parent compound, such reactions are not typical without prior functionalization.

Tautomeric Equilibria and Intramolecular Rearrangements

For N-unsubstituted or certain N-substituted 1,2,4-triazoles, tautomerism is an important consideration. In the case of this compound, the substituent is fixed at the N1 position, which limits the possibility of the common 1H- and 4H-tautomerism observed in the parent 1,2,4-triazole.

Intramolecular rearrangements, such as the Dimroth rearrangement, are known for certain triazole systems, often involving the opening and closing of the heterocyclic ring. While there is no specific literature detailing such rearrangements for this compound, the potential for such transformations under specific conditions, particularly at elevated temperatures or under catalysis, cannot be entirely ruled out.

In-depth Mechanistic Investigations of Key Transformations

Detailed mechanistic studies specifically for the reactions of this compound are not widely available in the public domain. However, the mechanisms of the fundamental reactions it undergoes can be inferred from well-established principles of organic chemistry.

For instance, the nucleophilic acyl substitution reaction with an acid chloride proceeds through a tetrahedral intermediate. The amine attacks the carbonyl carbon, breaking the C=O π-bond to form a tetrahedral species. The reformation of the carbonyl double bond then expels the chloride leaving group. A final deprotonation step, often facilitated by a base, yields the stable amide product.

The mechanism of Schiff base formation involves an initial nucleophilic addition of the primary amine to the carbonyl carbon of an aldehyde or ketone to form a neutral carbinolamine (hemiaminal). Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the imine.

Mechanistic investigations into the alkylation of the triazole ring would likely involve computational studies to determine the relative activation energies for attack at the N2 versus the N4 position, taking into account steric and electronic effects of the ethanamine side chain.

Below is a table summarizing the expected reactivity of this compound based on the general principles discussed.

| Functional Group | Reagent Type | Reaction Type | Expected Product Class |

| Primary Amine | Acid Chloride/Anhydride (B1165640) | Nucleophilic Acyl Substitution | N-Acyl-2-(1H-1,2,4-triazol-1-yl)ethanamines (Amides) |

| Alkyl Halide | Nucleophilic Alkylation | N-Alkyl- and N,N-Dialkyl-2-(1H-1,2,4-triazol-1-yl)ethanamines | |

| Aldehyde/Ketone | Condensation | Schiff Bases (Imines) | |

| β-Dicarbonyl Compound | Condensation/Ring Closure | Pyrimidine derivatives | |

| 1,2,4-Triazole Ring | Electrophile (e.g., Alkyl Halide) | Electrophilic Substitution (at N2/N4) | Quaternary triazolium salts |

Kinetic and Thermodynamic Analysis of Reaction Progress

Currently, there are no specific studies in the reviewed literature that provide a kinetic or thermodynamic analysis of reactions involving this compound. Research on related triazole compounds, such as the nitration kinetics of 1,2,4-triazol-5-one (B2904161) researchgate.net or thermochemical data for the parent 1H-1,2,4-triazole, nist.gov exists, but this information cannot be directly extrapolated to the title compound. A proper kinetic and thermodynamic understanding would require dedicated experimental investigation, measuring reaction rates under various conditions (temperature, concentration, catalysts) and determining key thermodynamic parameters like enthalpy, entropy, and Gibbs free energy for its reactions. Such data is crucial for optimizing synthetic procedures and understanding the compound's stability and reactivity.

Characterization of Reaction Intermediates for Pathway Confirmation

The identification and characterization of reaction intermediates are fundamental to confirming mechanistic pathways. For this compound, this could involve trapping and analyzing transient species formed during reactions such as N-alkylation, acylation, or Schiff base formation. Techniques like spectroscopy (NMR, IR, Mass Spectrometry) under reaction conditions or computational modeling are typically employed. While general mechanisms for triazole synthesis and reactivity have been proposed, including photochemical routes involving triplet and azomethine ylide intermediates for other triazoles, researchgate.net specific intermediates for reactions of this compound have not been documented.

Derivatization Strategies for Advanced Functionalization and Polymer Precursors

The bifunctional nature of this compound, with its reactive primary amine and the triazole ring's multiple nitrogen atoms, makes it a theoretical candidate for creating functionalized derivatives and as a monomer for polymer synthesis. The primary amine can readily undergo reactions to introduce new functional groups, while the triazole ring can act as a ligand or a rigid structural unit.

Studies on analogous compounds support this potential. For instance, the polymerization of 1-vinyl-3-amino-1,2,4-triazole highlights how an amino group can enhance the hydrophilic properties of resulting polymers and provide a site for further modification. researchgate.net Other research notes that the amine functionality on triazole-containing molecules serves as a key handle for their incorporation into more complex architectures like polymers and dendrimers. evitachem.com The synthesis of polymers from monomers containing triazole rings is an active area of research, often utilizing click chemistry for the creation of functional materials. mdpi.comnih.gov

However, specific research detailing the use of this compound as a polymer precursor or outlining strategies for its advanced functionalization is absent from the available literature. To explore this potential, research would need to focus on its polymerization, either through polycondensation reactions involving the amine group or by first modifying it into a vinyl or other polymerizable monomer.

Structure Activity Relationship Sar and Rational Design of 2 1h 1,2,4 Triazol 1 Yl Ethanamine Analogs

Systematic Structural Modifications of the Ethanamine Chain and Terminal Amine Group

The ethanamine chain and the terminal amine group of 2-(1H-1,2,4-triazol-1-yl)ethanamine are key sites for structural modification to modulate the compound's properties. Variations in the length, rigidity, and substitution of the ethanamine linker, as well as alterations to the basicity and nucleophilicity of the terminal amine, can have profound effects on biological activity or material characteristics.

Ethanamine Chain Modifications:

Chain Length: Altering the length of the alkyl chain connecting the triazole ring and the amine group can influence the molecule's flexibility and its ability to adopt optimal conformations for interacting with biological targets. For instance, in a series of 1,2,4-triazole (B32235) derivatives, the length of the linker has been shown to be a critical determinant of activity.

Chain Branching: Introduction of substituents on the ethanamine chain can create steric hindrance, which may enhance selectivity for a particular biological target or influence the packing of molecules in a solid state.

Incorporation of Functional Groups: The ethanamine chain can be functionalized with various groups, such as hydroxyl or carbonyl groups, to introduce new interaction points (e.g., hydrogen bonding) or to alter the electronic properties of the molecule.

Terminal Amine Group Modifications:

Alkylation and Arylation: Substitution on the terminal amine with alkyl or aryl groups can modulate its basicity and lipophilicity. For example, in a series of 1,2,4-triazole derivatives, N-alkylation of the terminal amine led to varied biological activities.

Acylation: Conversion of the primary amine to an amide can significantly alter its hydrogen bonding properties and conformational preferences. This modification is a common strategy in drug design to improve metabolic stability and cell permeability.

Formation of Schiff Bases and Mannich Bases: The primary amine group can be readily converted into Schiff bases and Mannich bases, introducing larger and more complex substituents that can explore a wider chemical space and potentially lead to new biological activities. nih.gov

A study on 1,2,4-triazolo-linked bis-indolyl conjugates highlighted that the nature of the N-substitution on the 1,2,4-triazolyl ring, whether aromatic or aliphatic, significantly influenced their cytotoxic activity. mdpi.com Specifically, aliphatic-substituted compounds demonstrated superior activity, and the degree of hydrophobicity of these substituents also played a remarkable role. mdpi.com

| Modification Site | Type of Modification | Potential Impact |

| Ethanamine Chain | Elongation or Shortening | Alters flexibility and distance between key pharmacophores |

| Introduction of Branches | Influences steric interactions and selectivity | |

| Incorporation of Functional Groups | Introduces new hydrogen bonding sites, alters electronics | |

| Terminal Amine Group | N-Alkylation/N-Arylation | Modulates basicity, lipophilicity, and steric bulk |

| N-Acylation | Alters hydrogen bonding capacity and metabolic stability | |

| Formation of Schiff/Mannich Bases | Introduces diverse and complex functionalities |

Substituent Effects and Positional Isomerism on the 1,2,4-Triazole Ring

Substituent Effects:

The introduction of various substituents onto the carbon or nitrogen atoms of the 1,2,4-triazole ring can fine-tune the electronic nature and steric profile of the molecule.

Electron-donating groups (EDGs) , such as alkyl or methoxy (B1213986) groups, can increase the electron density of the triazole ring, potentially enhancing its interaction with electron-deficient biological targets.

Electron-withdrawing groups (EWGs) , such as nitro or halo groups, can decrease the electron density, which may be favorable for interactions with electron-rich targets. A study on novel 1,2,4-triazole derivatives containing a quinazolinylpiperidinyl moiety found that the nature and position of substituents on an N-phenylacetamide group had a significant impact on their bactericidal activity. rsc.org

In a series of terpyridine derivatives incorporating a 1,2,3-triazole ring, the electronic character of substituents on the triazole ring was found to strongly influence the photophysical and biological properties of the compounds. rsc.orgnih.gov While this study focuses on the 1,2,3-triazole isomer, the principles of substituent effects on the electronic properties of the heterocyclic ring are broadly applicable.

Positional Isomerism:

The 1,2,4-triazole ring has two possible points of attachment for the ethanamine side chain (N1 or N4). The position of this linkage can significantly affect the molecule's shape, dipole moment, and the accessibility of the nitrogen atoms for hydrogen bonding. The thermal rearrangement of 4-alkyl-4H-1,2,4-triazoles to the corresponding 1-alkyl-1H-1,2,4-triazoles highlights the differential stability and reactivity of these isomers. researchgate.net The 1H-tautomer of 1,2,4-triazole is generally more stable than the 4H-tautomer. globalresearchonline.net

| Isomer | Point of Attachment | Potential Implications |

| 1H-1,2,4-triazole | N1 | Different spatial orientation of the ethanamine chain, altered hydrogen bonding pattern |

| 4H-1,2,4-triazole | N4 | Generally less stable, may offer unique interaction profiles |

Conformational Analysis and its Influence on Biological or Material Properties

The three-dimensional conformation of this compound and its analogs is a critical factor governing their interaction with biological receptors or their assembly in materials. The flexibility of the ethanamine chain allows the molecule to adopt various conformations, and the preferred conformation can be influenced by substituents and the surrounding environment.

Molecular dynamics simulations of some 1,2,4-triazole derivatives have shown that the presence of intermolecular hydrogen bonds can significantly increase interaction energies and lead to more stable conformations in solution. nih.gov For instance, the tautomeric thione form of a 4-amino-5-phenyl-1,2,4-triazole was found to reach a highly stable conformation in a solution environment. nih.gov

In a study of N-substituted-1,2,3-triazoles, the presence of two rotamers (E/Z isomers) was observed in NMR spectra, indicating that the molecules exist as a mixture of conformers in solution. umich.edu The ratio of these conformers was influenced by the nature of the substituents. umich.edu Although this study pertains to 1,2,3-triazoles, it underscores the importance of considering conformational isomerism in the design of triazole-containing compounds.

The ability of the 1,2,4-triazole ring and the terminal amine to act as hydrogen bond donors and acceptors plays a significant role in determining the preferred conformation and the strength of intermolecular interactions.

Synthesis and Evaluation of Conformationally Restricted and Bioisosteric Analogs

To better understand the bioactive conformation and to improve potency and selectivity, conformationally restricted analogs and bioisosteric replacements of this compound can be designed and synthesized.

Conformationally Restricted Analogs:

Incorporating the ethanamine chain into a cyclic system can limit the number of accessible conformations, potentially locking the molecule into a more active or selective conformation. This can be achieved by:

Cyclization: Forming a new ring that includes the ethanamine chain.

Introduction of rigid linkers: Replacing the flexible ethanamine chain with a more rigid unit, such as a double bond or a small ring.

Bioisosteric Analogs:

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another group with similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic properties. The 1,2,4-triazole ring itself can act as a bioisostere for amide, ester, and carboxylic acid functionalities. nih.gov

In the context of this compound, bioisosteric replacements could include:

Replacing the 1,2,4-triazole ring: Other five-membered heterocycles like 1,2,3-triazole, oxadiazole, thiadiazole, or tetrazole could be explored. nih.govacs.org A study on pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors found that replacing an amide with a 1,2,4-triazole improved potency and metabolic stability. nih.govacs.org Conversely, replacing the 1,2,4-triazole with other heterocycles like oxadiazole, thiazole, or thiadiazole resulted in weaker activity, suggesting the 1,2,4-triazole is a privileged bioisostere in that specific context. nih.govacs.org

Replacing the terminal amine: Other basic functional groups could be introduced to explore different interaction profiles.

The synthesis of novel 1,2,4-triazole derivatives often involves multi-step reaction protocols, starting from precursors like 4-amino-1,2,4-triazole. chemmethod.com The synthesis of 2-amino-4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazole derivatives has been achieved from the reaction of α-bromo substituted acetophenone (B1666503) and thiourea. researchgate.net

Computational Tools in SAR Exploration: Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Computational methods play a pivotal role in the rational design and SAR exploration of this compound analogs.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. kashanu.ac.irnih.govrsc.org For 1,2,4-triazole derivatives, 2D- and 3D-QSAR models have been developed to predict their anticancer and antimicrobial activities. physchemres.orgkashanu.ac.irnih.gov These models use various molecular descriptors, such as electronic, steric, and lipophilic properties, to build predictive equations.

A 2D-QSAR study on 1,2,4-triazole derivatives as potential anti-pancreatic cancer agents utilized multiple linear regression (MLR) and artificial neural networks (ANN) to develop models with good predictive ability. physchemres.org Similarly, QSAR models for the antimicrobial activity of 1,2,4-triazole derivatives have been developed using descriptors like edge adjacency indices and 3D-MoRSE descriptors. kashanu.ac.ir

Pharmacophore Modeling:

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model for a series of this compound analogs would typically include features such as:

Hydrogen bond donors and acceptors (from the triazole nitrogens and the terminal amine)

Aromatic/hydrophobic regions (from the triazole ring and any substituents)

Positive ionizable feature (from the protonated terminal amine)

By understanding the key pharmacophoric features, new analogs with a higher probability of being active can be designed and prioritized for synthesis.

Computational and Theoretical Investigations of 2 1h 1,2,4 Triazol 1 Yl Ethanamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of molecular properties that are often difficult or impossible to measure experimentally. For 2-(1H-1,2,4-triazol-1-yl)ethanamine, these methods can elucidate its three-dimensional structure, the distribution of electrons, and its energetic landscape.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it ideal for studying heterocyclic systems. DFT calculations are used to determine the optimized molecular geometry—the most stable arrangement of atoms—by finding the minimum energy on the potential energy surface.

For the 1H-1,2,4-triazole core, DFT calculations, often using the B3LYP functional, have provided precise values for bond lengths and angles that are in good agreement with experimental data. researchgate.net These studies confirm the planar structure of the triazole ring. researchgate.net The introduction of the ethanamine substituent at the N1 position in this compound would cause localized changes in the geometry around the N1 atom, but the planarity of the triazole ring itself is expected to be largely maintained. The flexibility of the ethyl chain would also introduce multiple possible conformations, which can be explored using DFT to identify the most stable conformers.

Transition state properties, which are critical for understanding reaction kinetics, can also be modeled. For instance, calculations can determine the energy barrier for rotation around the N-C bond of the ethyl group or for protonation at different nitrogen atoms. dnu.dp.uaacs.org

Table 1: Calculated vs. Experimental Geometrical Parameters of the 1H-1,2,4-Triazole Ring Data derived from studies on the unsubstituted 1H-1,2,4-triazole, which forms the core of this compound.

| Parameter | Bond/Angle | Calculated (DFT/B3LYP) | Experimental (Microwave Spectroscopy) |

| Bond Length | N1–C2 | 1.353 Å | 1.351 Å |

| C2–N3 | 1.305 Å | 1.305 Å | |

| N3–N4 | 1.350 Å | 1.350 Å | |

| N4–C5 | 1.329 Å | 1.329 Å | |

| C5–N1 | 1.353 Å | 1.353 Å | |

| Bond Angle | C5–N1–C2 | 108.4° | 108.4° |

| N1–C2–N3 | 113.8° | 113.8° | |

| C2–N3–N4 | 104.0° | 104.0° | |

| N3–N4–C5 | 109.6° | 109.6° | |

| N4–C5–N1 | 104.2° | 104.2° |

Source: Adapted from literature data. researchgate.netrad-proceedings.org

Molecular Electrostatic Potential (MEP) maps are invaluable for predicting chemical reactivity. An MEP map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the MEP would show negative potential (typically colored red) around the N2 and N4 atoms of the triazole ring, indicating these are the most likely sites for electrophilic attack or protonation. dnu.dp.uatubitak.gov.tr The amino group (-NH2) of the ethanamine side chain would also be a region of negative potential. Positive potential (blue) would be concentrated around the hydrogen atoms. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. acs.orgnih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich triazole ring and the nitrogen of the amino group. The LUMO would likely be distributed across the triazole ring. The HOMO-LUMO gap can be used to calculate various global reactivity descriptors. researchgate.netnih.gov

Table 2: Representative Calculated FMO Energies and Global Reactivity Descriptors Values are illustrative and based on DFT calculations for substituted 1,2,4-triazole (B32235) derivatives.

| Parameter | Symbol | Formula | Typical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.5 to -7.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.5 to -1.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 to 7.0 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.5 to 4.5 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.5 to 3.5 |

| Electrophilicity Index | ω | χ²/2η | 2.0 to 3.0 |

Source: Adapted from data in computational studies on functionalized triazoles. researchgate.netresearchgate.netnih.gov

Molecular Dynamics (MD) Simulations and Conformational Landscape Exploration

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its surroundings.

The behavior of this compound can change dramatically in different solvents. MD simulations are used to model these solvation effects explicitly (by including individual solvent molecules) or implicitly (using a continuous medium). Studies on related 1,2,4-triazole derivatives have shown that interactions with solvent molecules, particularly through hydrogen bonding in protic solvents like water, can significantly stabilize certain conformations. nih.gov Simulations can track parameters like interaction energies and radial distribution functions to quantify how solvent molecules arrange around the solute. nih.govpensoft.net This is particularly relevant for the amino group and the triazole nitrogens of this compound, which can act as both hydrogen bond donors and acceptors. pensoft.net

The 1,2,4-triazole nucleus is a common scaffold in medicinal chemistry. rsc.orgnih.gov If this compound were to be investigated as a ligand for a biological target, such as an enzyme or receptor, MD simulations would be essential. After an initial docking pose is predicted, MD simulations are run on the ligand-protein complex to assess its stability. arabjchem.orgresearchgate.net Key metrics analyzed include:

Root Mean Square Deviation (RMSD): Tracks the deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD over time suggests a stable binding mode. mdpi.com

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues, identifying flexible or rigid regions of the protein upon ligand binding.

Hydrogen Bond Analysis: Monitors the formation and breaking of hydrogen bonds between the ligand and the protein active site, which are often critical for binding affinity. pensoft.net

Simulations on similar triazole derivatives have shown that the nitrogen atoms of the triazole ring frequently participate in crucial hydrogen bonding or coordination interactions within protein active sites. researchgate.netresearchgate.net

Computational Approaches for Predicting Reactivity and Selectivity

Beyond the general predictions from FMO theory, more sophisticated computational methods can predict the reactivity and selectivity of specific atoms within a molecule. These methods are often derived from DFT calculations and help rationalize and predict the outcomes of chemical reactions. researchgate.net

For this compound, these methods could predict which of the two unsubstituted ring nitrogens (N2 or N4) is more nucleophilic and therefore more likely to react with an electrophile. dnu.dp.ua They can also predict the reactivity of the terminal amino group.

One common approach involves the use of Fukui functions , which indicate the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the identification of the most likely sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). dnu.dp.ua Related concepts like local softness and the electrophilicity index provide further quantitative measures to predict which reaction pathways are favored, guiding synthetic efforts and explaining observed regioselectivity. nih.govarabjchem.org

Prediction of Spectroscopic Signatures for Mechanistic Insights (e.g., vibrational modes, NMR chemical shifts for conformational states)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing a direct link between a molecule's three-dimensional structure and its spectral data. For a flexible molecule like this compound, theoretical predictions of vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra are invaluable for understanding its conformational landscape. By calculating these spectroscopic signatures for different stable conformers, a theoretical basis is established for interpreting experimental spectra and gaining mechanistic insights into which conformations are present and potentially favored in different environments.

The primary method for these predictions is Density Functional Theory (DFT), which has been shown to provide a good balance between accuracy and computational cost for molecules of this type. nih.govmdpi.com The process involves first identifying the low-energy conformers of the molecule through a computational conformational search. For each of these stable geometries, further calculations can be performed to predict their characteristic spectroscopic data.

Theoretical calculations of vibrational frequencies can help in the assignment of experimental infrared (IR) and Raman spectra. Each conformer of this compound will have a unique set of vibrational modes, and while many will be similar across conformers, certain key vibrations, particularly those involving the flexible ethylamine (B1201723) side chain, will be sensitive to the conformation.

For instance, the orientation of the amino group relative to the triazole ring (e.g., gauche vs. anti conformers) will influence the frequencies of C-N stretching, CH₂ wagging, and NH₂ scissoring modes. By comparing the calculated frequencies for each conformer with the experimental spectrum, it is possible to identify the presence of specific conformational states.

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G**), are commonly used for these calculations. nih.gov The theoretical spectra are often scaled by a factor to account for anharmonicity and other systematic errors in the calculations, improving the agreement with experimental data. researchgate.net

Below is an illustrative table of how predicted vibrational frequencies for two hypothetical conformers of this compound might differ.

Table 1: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for Two Conformers of this compound This data is hypothetical and for illustrative purposes only.

| Vibrational Mode | Conformer A (gauche) | Conformer B (anti) | Expected Spectral Region |

| N-H Stretch (amine) | 3450, 3360 | 3455, 3365 | 3500-3300 |

| C-H Stretch (triazole) | 3125 | 3128 | 3150-3100 |

| C-H Stretch (aliphatic) | 2980, 2910 | 2985, 2915 | 3000-2850 |

| C=N Stretch (triazole) | 1515 | 1512 | 1550-1450 |

| CH₂ Scissoring | 1460 | 1465 | 1480-1440 |

| N-N Stretch (triazole) | 1280 | 1275 | 1300-1250 |

| C-N Stretch (side chain) | 1225 | 1210 | 1250-1020 |

| CH₂ Rocking | 780 | 795 | 850-750 |

NMR spectroscopy is highly sensitive to the local electronic environment of each nucleus. As the conformation of this compound changes, the spatial arrangement of atoms and the resulting magnetic shielding effects also change, leading to different NMR chemical shifts for the protons (¹H) and carbons (¹³C).

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. mdpi.comnih.gov By calculating the ¹H and ¹³C chemical shifts for each stable conformer, a theoretical spectrum for each can be generated.

The chemical shifts of the protons and carbons in the ethylamine bridge are particularly sensitive to the torsional angle between the triazole ring and the amino group. For example, the proximity of the amino group's lone pair of electrons to the triazole ring in certain conformations can deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). nih.gov

If the molecule exists as a dynamic equilibrium of multiple conformers in solution, the experimentally observed NMR spectrum will be a population-weighted average of the spectra of the individual conformers. By comparing the calculated shifts for various conformers with the experimental data, it is possible to deduce the relative populations of these conformers and gain insight into the conformational equilibrium. mdpi.com

The following table provides a hypothetical example of predicted NMR chemical shifts for two conformers.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Two Conformers of this compound This data is hypothetical and for illustrative purposes only. Atom numbering is illustrative.

| Atom | Conformer A (gauche) | Conformer B (anti) |

| ¹H Chemical Shifts | ||

| H (Triazole C3) | 8.15 | 8.18 |

| H (Triazole C5) | 7.95 | 7.92 |

| H (CH₂-N Triazole) | 4.35 | 4.20 |

| H (CH₂-NH₂) | 3.10 | 3.25 |

| ¹³C Chemical Shifts | ||

| C (Triazole C3) | 152.0 | 152.2 |

| C (Triazole C5) | 144.5 | 144.3 |

| C (CH₂-N Triazole) | 50.5 | 48.9 |

| C (CH₂-NH₂) | 41.8 | 42.5 |

By combining these computational approaches, a detailed picture of the conformational preferences and dynamics of this compound can be developed. The predicted spectroscopic signatures serve as a crucial bridge between theoretical models and experimental observations, enabling a deeper mechanistic understanding of the molecule's behavior.

Biological and Pharmacological Research Endeavors Involving 2 1h 1,2,4 Triazol 1 Yl Ethanamine

Identification and Validation of Biological Targets and Pathways

There is no available information in the public domain regarding the specific biological targets of 2-(1H-1,2,4-Triazol-1-yl)ethanamine.

Enzyme Inhibition and Activation Studies

No studies detailing the inhibitory or activatory effects of this compound on any specific enzymes have been found.

Receptor Binding and Allosteric Modulation Assays

Information regarding the binding affinity of this compound to any receptors or its potential as an allosteric modulator is not available in published literature.

Mechanisms of Action at the Cellular and Subcellular Levels

Research detailing the cellular and subcellular mechanisms of action for this compound is currently absent from scientific publications.

Cellular Uptake, Distribution, and Subcellular Localization Studies

There are no available studies that have investigated the cellular uptake, distribution, or subcellular localization of this specific compound.

Investigation of Downstream Signaling Cascades and Gene Expression Modulation

No research has been published on the effects of this compound on downstream signaling pathways or its ability to modulate gene expression.

In Vitro Efficacy, Selectivity, and Potency Profiling

Data from in vitro studies to determine the efficacy, selectivity, and potency of this compound against any biological targets are not available.

Cell-Based Assays (e.g., antimicrobial, antiviral, antiproliferative, anti-inflammatory activities)

The 1,2,4-triazole (B32235) moiety is a cornerstone in the development of agents with a broad spectrum of biological activities. bohrium.com Derivatives of this scaffold have been extensively evaluated in various cell-based assays, demonstrating significant potential in several therapeutic areas.

Antiviral Activity: The antiviral drug ribavirin, which contains a 1,2,4-triazole carboxamide moiety, underscores the potential of this scaffold in antiviral therapy. bohrium.com Research has shown that various 1,2,4-triazole derivatives are active against a range of viruses. bohrium.com

Antiproliferative Activity: A significant body of research has focused on the anticancer potential of 1,2,4-triazole derivatives. rsc.org These compounds have been shown to inhibit the proliferation of various cancer cell lines. For example, novel indolyl 1,2,4-triazole derivatives have demonstrated potent cytotoxic activity against breast cancer cell lines, MCF-7 and MDA-MB-231. rsc.org The mechanism of action often involves the inhibition of key enzymes in cancer progression, such as cyclin-dependent kinases (CDKs). rsc.org

Anti-inflammatory Activity: The 1,2,4-triazole nucleus has been incorporated into compounds with significant anti-inflammatory properties. nih.gov Derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IFN-γ in in vitro models of inflammation. nih.gov For example, certain 1,2,4-triazole derivatives containing a propionic acid moiety have demonstrated notable anti-inflammatory and immunomodulatory effects. nih.gov

Table 1: Representative Biological Activities of 1,2,4-Triazole Derivatives in Cell-Based Assays

| Activity | Derivative Type | Cell Line/Organism | Observed Effect | Reference |

| Antimicrobial | 4,5-disubstituted-1,2,4-triazol-3-ones | E. coli, K. pneumoniae | Moderate antibacterial activity | |

| Antiproliferative | Indolyl 1,2,4-triazoles | MCF-7, MDA-MB-231 | Potent cytotoxic activity | rsc.org |

| Anti-inflammatory | 1,2,4-Triazole-propionic acid derivatives | Mitogen-stimulated PBMC | Decreased levels of TNF-α and IFN-γ | nih.gov |

Cytotoxicity and Selectivity Index Determination in Diverse Cell Lines

The evaluation of cytotoxicity is a critical step in the development of any potential therapeutic agent. For 1,2,4-triazole derivatives, cytotoxicity is often assessed against a panel of human cancer cell lines and, importantly, against normal cell lines to determine selectivity.

For instance, novel indolyl 1,2,4-triazole derivatives have been evaluated for their cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), showing promising activity. rsc.org In another study, new Pt(II) complexes of 4-amino-4H-1,2,4-triazole exerted concentration-dependent cytotoxic effects on a panel of human tumor cell lines. The selectivity of these compounds is a key area of investigation, aiming to maximize anticancer activity while minimizing harm to healthy cells.

Table 2: Examples of Cytotoxicity Studies on 1,2,4-Triazole Derivatives

| Derivative Type | Cell Lines Tested | Key Findings | Reference |

| Indolyl 1,2,4-triazoles | MCF-7, MDA-MB-231 | Promising anti-proliferative activity. | rsc.org |

| Pt(II) complexes of 4-amino-4H-1,2,4-triazole | Human tumor cell lines | Exerted cytotoxic effects in a concentration-dependent manner. |

Preclinical In Vivo Studies Focused on Biological Outcome and Mechanism (excluding dosage and administration routes)

While in vitro assays provide valuable initial data, preclinical in vivo studies are essential to understand the biological effects and mechanisms of action of a compound in a whole organism.

Pharmacodynamic Assessment and Biomarker Discovery in Disease Models

Pharmacodynamic studies of 1,2,4-triazole derivatives have been conducted in various disease models. For example, in a murine model of candidiasis, the 24-hour area under the concentration-time curve (AUC)/MIC ratio was identified as the critical pharmacokinetic-pharmacodynamic parameter associated with the efficacy of the triazole antifungal voriconazole. nih.gov Such studies are crucial for establishing the relationship between drug exposure and therapeutic effect.

In the context of neuroprotection, a study on a 1,2,4-triazole derivative in a rat model of middle cerebral artery occlusion (MCAO) showed that the compound could ameliorate neurological deficits and attenuate infarction sizes. nih.gov Biomarkers such as malondialdehyde (MDA) and superoxide (B77818) dismutase (SOD) levels were used to assess the antioxidant effects of the compound in vivo. nih.gov

Efficacy Evaluation in Mechanistic In Vivo Models

The efficacy of 1,2,4-triazole derivatives has been evaluated in various mechanistic in vivo models. For instance, the anti-inflammatory, analgesic, and antipyretic activities of newly synthesized 1,2,4-triazole derivatives have been assessed in rodent models. nih.gov These studies often involve models such as carrageenan-induced paw edema to evaluate anti-inflammatory effects and acetic acid-induced writhing to assess analgesic properties. nih.gov

Molecular Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins)

The biological activity of 1,2,4-triazole derivatives is underpinned by their molecular interactions with various biological macromolecules. Molecular docking studies have provided valuable insights into these interactions.

For example, the antibacterial activity of some 1,2,4-triazole derivatives has been linked to their ability to inhibit DNA gyrase. mdpi.com Molecular docking has shown that the 1,2,4-triazole ring can act as a bioisostere for the carboxylic acid group of quinolone antibiotics, forming key interactions within the enzyme's active site. mdpi.com

In the context of antifungal activity, 1,2,4-triazole derivatives often target the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis in fungi. mdpi.com Molecular docking studies have revealed that the triazole nitrogen atoms can coordinate with the heme iron atom in the active site of CYP51, leading to enzyme inhibition. mdpi.com

Furthermore, in cancer research, 1,2,4-triazole derivatives have been shown to interact with and inhibit enzymes like cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. rsc.org

Exploration of Neuropharmacological and Immunomodulatory Activities (if relevant)

Recent research has begun to explore the neuropharmacological and immunomodulatory potential of 1,2,4-triazole derivatives.

Neuropharmacological Activities: Several studies have highlighted the neuroprotective effects of 1,2,4-triazole derivatives. nih.govresearchgate.net For instance, a series of these compounds were found to protect PC12 cells from cytotoxicity induced by oxidative stress. nih.gov The mechanism of action involved scavenging reactive oxygen species (ROS), restoring mitochondrial membrane potential, and enhancing the activity of the antioxidant defense system. nih.gov In vivo studies in a rat model of ischemic stroke further demonstrated the neuroprotective potential of these compounds. nih.govnih.gov Additionally, certain 4,5-disubstituted-1,2,4-triazole-3-thione derivatives have shown promising anticonvulsant activity in animal models. nih.gov

Immunomodulatory Activities: The immunomodulatory properties of 1,2,4-triazole derivatives are also an emerging area of interest. As mentioned earlier, some derivatives have been shown to modulate the production of inflammatory cytokines. nih.gov Specifically, certain 1,2,4-triazole derivatives were found to decrease the levels of TNF-α and IFN-γ in mitogen-stimulated peripheral blood mononuclear cell (PBMC) cultures, indicating an immunomodulatory effect. nih.gov

Applications of 2 1h 1,2,4 Triazol 1 Yl Ethanamine in Coordination Chemistry and Materials Science

Ligand Properties and Complexation Behavior with Metal Ions

The 1,2,4-triazole (B32235) ring system is a well-established and effective coordinating agent in inorganic chemistry. The presence of three nitrogen atoms in the five-membered ring allows it to form stable complexes with a wide variety of metal ions. The ethylamine (B1201723) substituent at the N1 position of the triazole ring in 2-(1H-1,2,4-Triazol-1-yl)ethanamine introduces an additional coordination site, the terminal amino group (-NH2).

This dual-functionality allows the molecule to act as a versatile ligand. It can function as a bidentate 'chelating' ligand, where both the amine nitrogen and one of the triazole nitrogens (typically N4) bind to the same metal center, forming a stable six-membered ring. Alternatively, it can act as a 'bridging' ligand, linking two or more metal centers to form polynuclear complexes or extended metal-organic frameworks (MOFs). The flexibility of the ethyl chain provides the necessary conformational freedom to accommodate different coordination geometries. The basicity of the amino group also makes the molecule a candidate for various chemical reactions, including nucleophilic substitutions, further enhancing its utility in creating complex coordination compounds. researchgate.net

Synthesis and Structural Elucidation of Metal-Organic Complexes

The synthesis of metal-organic complexes involving triazole-based ligands like this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. For instance, research on the related ligand 2-(1H-1,2,4-triazol-3-yl)pyridine (Htzp) has demonstrated the formation of neutral mononuclear complexes with Co(II), Cd(II), and Rh(III) by reacting the ligand with the corresponding metal chlorides in a water-ethanol mixture. osti.gov The resulting crystalline products can be isolated and their structures and properties can be determined through a suite of analytical techniques.

| Analytical Technique | Purpose in Characterizing Metal-Organic Complexes | Reference |

| Elemental Analysis | Confirms the empirical formula and stoichiometry of the synthesized complex. | osti.gov |

| FT-IR Spectroscopy | Identifies the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, N-H). | osti.gov |

| Mass Spectrometry | Determines the molecular weight of the complex and can provide information about its fragmentation patterns. | osti.gov |

| UV-Vis Spectroscopy | Investigates the electronic transitions within the complex, providing insight into its coordination environment and electronic structure. | osti.gov |

| Thermal Analysis (TGA/DSC) | Evaluates the thermal stability of the complex and identifies the presence of solvent molecules (like water) in the crystal lattice. | osti.gov |

| Powder X-Ray Diffraction (P-XRD) | Confirms the phase purity of the bulk crystalline sample. | osti.gov |

| Magnetic Susceptibility | Measures the magnetic properties of the complex, which is particularly important for complexes containing paramagnetic metal ions like Co(II). | osti.gov |

Role in Homogeneous and Heterogeneous Catalysis (e.g., as a ligand in metal-catalyzed reactions)

The ability of this compound to form stable complexes makes it a promising ligand for catalysis. In homogeneous catalysis , where the catalyst is dissolved in the reaction medium, soluble metal complexes of this ligand could be employed. The electronic properties and steric bulk of the ligand can be tuned to influence the activity and selectivity of the metal center in reactions such as hydrogenations, cross-couplings, or oxidations.

In heterogeneous catalysis , the catalyst exists in a different phase from the reactants, offering advantages in separation and reusability. The primary amine group of this compound is particularly useful for anchoring the molecule onto solid supports like silica, alumina, or polymers. This covalent attachment creates a solid-supported ligand that can then coordinate with a catalytically active metal. This approach prevents the metal catalyst from leaching into the product stream and allows for the catalyst to be easily recovered and reused. The triazole ring itself can contribute to the catalytic cycle or serve to stabilize the active metal species.

Integration into Polymeric Architectures and Materials

The dual functionality of this compound makes it an excellent candidate for incorporation into polymers, either as a functional monomer, a grafting agent, or an additive to modify polymer properties. Its integration can be used to introduce metal-binding sites, improve thermal stability, or provide reactive handles for further chemical modification. Research on related compounds like 2-(1H-1,2,4-Triazol-3-yl)pyridine has shown promise in the development of advanced polymers and coatings with enhanced durability. chemimpex.com

Copolymerization Strategies and Polymer Functionalization

The primary amine of this compound allows it to be readily integrated into polymer chains. One strategy is copolymerization , where it acts as a monomer. For example, it can undergo step-growth polymerization with difunctional monomers like diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively, with triazole units pendant to the polymer backbone.

Another powerful strategy is polymer functionalization or grafting . Here, a pre-existing polymer with reactive side groups (e.g., poly(acrylic acid) or polymers with epoxy groups) can be modified by reacting it with the amine group of the triazole compound. This covalently attaches the triazole moiety to the polymer chain, imparting new properties.